![molecular formula C16H15N3S2 B7494985 5-[(2-Methylphenyl)-phenylmethyl]sulfanyl-1,3,4-thiadiazol-2-amine](/img/structure/B7494985.png)
5-[(2-Methylphenyl)-phenylmethyl]sulfanyl-1,3,4-thiadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2-Methylphenyl)-phenylmethyl]sulfanyl-1,3,4-thiadiazol-2-amine, also known as MPTA, is a chemical compound with potential applications in scientific research. This compound belongs to the thiadiazole family of compounds, which have been found to exhibit a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of 5-[(2-Methylphenyl)-phenylmethyl]sulfanyl-1,3,4-thiadiazol-2-amine is not fully understood, but it is believed to involve the inhibition of key enzymes or receptors involved in various biological processes. For example, 5-[(2-Methylphenyl)-phenylmethyl]sulfanyl-1,3,4-thiadiazol-2-amine has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
5-[(2-Methylphenyl)-phenylmethyl]sulfanyl-1,3,4-thiadiazol-2-amine has been found to exhibit a range of biochemical and physiological effects. For example, it has been found to decrease the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-[(2-Methylphenyl)-phenylmethyl]sulfanyl-1,3,4-thiadiazol-2-amine has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits a range of biological activities that make it useful for studying various biological processes. However, like any chemical compound, it has limitations, including potential toxicity and the need to use appropriate safety precautions when handling the compound.
Direcciones Futuras
There are several future directions for research on 5-[(2-Methylphenyl)-phenylmethyl]sulfanyl-1,3,4-thiadiazol-2-amine and related compounds. One area of interest is the development of 5-[(2-Methylphenyl)-phenylmethyl]sulfanyl-1,3,4-thiadiazol-2-amine derivatives with improved biological activities and reduced toxicity. Another area of interest is the study of the mechanism of action of 5-[(2-Methylphenyl)-phenylmethyl]sulfanyl-1,3,4-thiadiazol-2-amine and related compounds, which could lead to the development of new drugs for the treatment of various diseases. Finally, the use of 5-[(2-Methylphenyl)-phenylmethyl]sulfanyl-1,3,4-thiadiazol-2-amine in combination with other drugs or therapies could be explored to enhance its efficacy and reduce potential side effects.
Métodos De Síntesis
5-[(2-Methylphenyl)-phenylmethyl]sulfanyl-1,3,4-thiadiazol-2-amine can be synthesized by the reaction of 2-methylbenzyl chloride, phenylmethylamine, and potassium thiocyanate in the presence of triethylamine. The resulting product can be purified by recrystallization from ethanol. The purity of the compound can be confirmed by melting point determination and spectroscopic techniques such as NMR and IR.
Aplicaciones Científicas De Investigación
5-[(2-Methylphenyl)-phenylmethyl]sulfanyl-1,3,4-thiadiazol-2-amine has been found to exhibit a range of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. It has also been found to inhibit the growth of cancer cells in vitro. 5-[(2-Methylphenyl)-phenylmethyl]sulfanyl-1,3,4-thiadiazol-2-amine has been used as a starting material for the synthesis of other thiadiazole derivatives with potential biological activities.
Propiedades
IUPAC Name |
5-[(2-methylphenyl)-phenylmethyl]sulfanyl-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3S2/c1-11-7-5-6-10-13(11)14(12-8-3-2-4-9-12)20-16-19-18-15(17)21-16/h2-10,14H,1H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHPRNDTXIUKQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2)SC3=NN=C(S3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

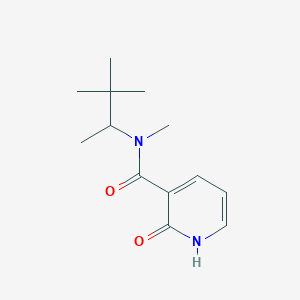
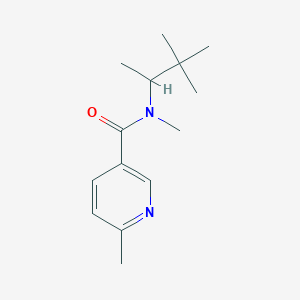
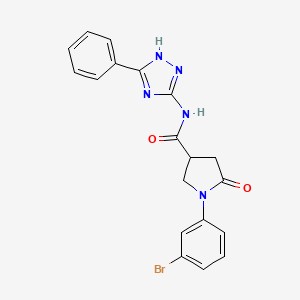
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-3-phenylbutan-1-one](/img/structure/B7494921.png)
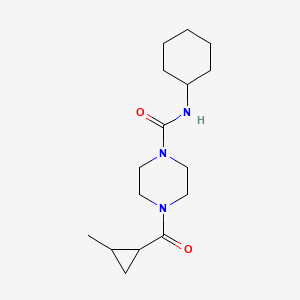
![2-(2-Bicyclo[2.2.1]heptanyl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B7494944.png)
![N-[1-(3-bromophenyl)ethyl]oxolane-2-carboxamide](/img/structure/B7494955.png)
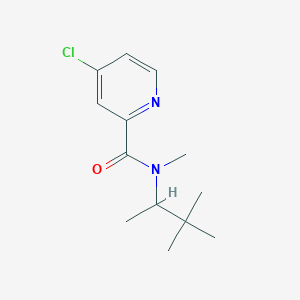
![[2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7494968.png)
![1-(3-ethylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydro-3H-thieno[3,4-b]pyrrol-2-one](/img/structure/B7494979.png)
![2-[(2,4-Dimethylphenoxy)methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7494982.png)
![N-[1-(3-bromophenyl)ethyl]-4-cyanobenzamide](/img/structure/B7494996.png)
![N-[1-(3-bromophenyl)ethyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7495003.png)
![2-[(2,5-Dimethylphenoxy)methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7495005.png)